HEC72702

Description

Properties

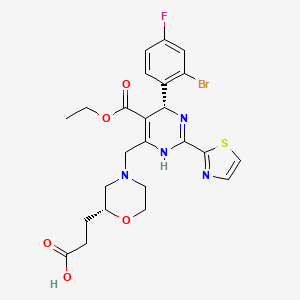

Molecular Formula |

C24H26BrFN4O5S |

|---|---|

Molecular Weight |

581.5 g/mol |

IUPAC Name |

3-[(2R)-4-[[(4R)-4-(2-bromo-4-fluorophenyl)-5-ethoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholin-2-yl]propanoic acid |

InChI |

InChI=1S/C24H26BrFN4O5S/c1-2-34-24(33)20-18(13-30-8-9-35-15(12-30)4-6-19(31)32)28-22(23-27-7-10-36-23)29-21(20)16-5-3-14(26)11-17(16)25/h3,5,7,10-11,15,21H,2,4,6,8-9,12-13H2,1H3,(H,28,29)(H,31,32)/t15-,21+/m1/s1 |

InChI Key |

ILFIXUVIBJYIDE-VFNWGFHPSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

HEC72702; HEC-72702; HEC 72702 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Target and Binding Site of HEC72702 on the HBV Capsid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, driving the demand for novel therapeutic strategies. One of the most promising targets for direct-acting antivirals is the HBV core protein (HBc), which forms the viral capsid. Capsid Assembly Modulators (CAMs) are a class of small molecules that interfere with the capsid formation process, ultimately disrupting the viral life cycle. HEC72702 is a potent CAM belonging to the heteroaryldihydropyrimidine (HAP) class of compounds. This technical guide provides a comprehensive overview of the target and binding site of HEC72702 on the HBV capsid, supported by quantitative data for related compounds, detailed experimental protocols, and visualizations of key processes. While specific experimental binding data for HEC72702 is limited in the public domain, this guide leverages data from structurally and functionally similar HAP compounds to provide a thorough understanding of its mechanism of action.

Target and Binding Site of HEC72702

The primary molecular target of HEC72702 is the Hepatitis B virus core protein (HBc) . Specifically, HEC72702 is a Class I CAM that binds to the dimer-dimer interface of HBc. This interaction allosterically modulates the assembly of HBc dimers into capsids.

The binding site is a hydrophobic pocket located at the interface between two HBc dimers.[1] This pocket is crucial for the proper formation of the icosahedral capsid. By occupying this site, HEC72702 and other HAP compounds strengthen the association between HBc dimers, leading to an acceleration of the assembly process.[2] However, this accelerated assembly is often aberrant, resulting in the formation of non-capsid polymers or morphologically incorrect capsids that are non-functional.[2][3]

A computational molecular dynamics study has provided insights into the specific interactions of HEC72702 with the HBV capsid dimer (HBVCd). The study highlights the importance of the compound's chirality, with the (R,R)-stereoisomer of HEC72702 demonstrating higher potency. The propanoic acid group of (R,R)-HEC72702 is oriented towards the α5' and C-terminal region of the second HBc monomer in the dimer. The study identified two key "hot-spot" amino acid residues within the binding pocket that are crucial for the interaction:

-

Tryptophan 125' (W125')

-

Phenylalanine 156' (F156')

These residues play a significant role in the conformational changes induced by the binding of HEC72702.

Quantitative Data

Table 1: Antiviral Activity of HAP Compounds against HBV Replication in HepAD38 Cells

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| GLS4 | 0.007 | >100 | >14285 | [4] |

| 6a-25 | 0.020 | >100 | >5000 | [4][5] |

| BAY 41-4109 | 0.120 | >30 | >250 | [6] |

| 19o | 0.11 | >100 | >909 | [3] |

| Lamivudine | 0.09 | >100 | >1111 | [4][5] |

Table 2: Antiviral Activity of BAY 41-4109 in HepG2.2.15 Cells

| Parameter | IC50 (nM) | Reference |

| HBV DNA release | 32.6 | [7] |

| Cytoplasmic HBcAg level | 132 | [7] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity and binding of HEC72702 and other HAP compounds.

HBV DNA Replication Inhibition Assay in HepG2.2.15 Cells

This assay is used to determine the antiviral efficacy of a compound by measuring the reduction in HBV DNA levels in a cell line that constitutively produces HBV.

Materials:

-

HepG2.2.15 cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal calf serum (FCS), penicillin, streptomycin, and L-glutamine.

-

Test compound (e.g., HEC72702) dissolved in DMSO.

-

DNA extraction kit.

-

Reagents for quantitative PCR (qPCR).

Procedure:

-

Cell Seeding: Plate HepG2.2.15 cells in 6-well plates at a density of 1 x 106 cells per well and culture overnight.[8]

-

Compound Treatment: On the following day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).

-

Incubation: Incubate the cells for 6 days, replacing the medium with fresh compound-containing medium every two days.[9]

-

DNA Extraction: After 6 days, harvest the cell culture supernatant. Extract viral DNA from the supernatant using a commercial DNA extraction kit.[8]

-

qPCR Analysis: Quantify the amount of HBV DNA in each sample using qPCR.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the amount of HBV DNA by 50% compared to the vehicle control.

Capsid Assembly Assay using Size-Exclusion Chromatography (SEC)

This method is used to assess the effect of a compound on the in vitro assembly of recombinant HBV core protein (Cp).

Materials:

-

Purified recombinant HBV core protein (e.g., Cp149) dimers.

-

Assembly buffer (e.g., 50 mM HEPES, pH 7.5).

-

High salt solution (e.g., NaCl) to induce assembly.

-

Test compound.

-

Size-exclusion chromatography system with a suitable column (e.g., Superose 6).

Procedure:

-

Incubation: Mix the purified Cp149 dimers with the test compound at various concentrations and incubate at 37°C for 1 hour to allow for binding.[10]

-

Assembly Induction: Initiate capsid assembly by adding a high concentration of NaCl (e.g., to a final concentration of 500 mM). Incubate at 37°C for 1 hour.[10]

-

SEC Analysis: Analyze the samples by SEC. Assembled capsids will elute in the void volume or early fractions, while unassembled dimers will elute later.[11]

-

Data Analysis: Quantify the area under the peaks corresponding to capsids and dimers to determine the extent of assembly and the effect of the compound.

Morphological Analysis of Assembled Capsids by Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the particles formed during the in vitro capsid assembly assay.

Materials:

-

Samples from the capsid assembly assay.

-

Carbon-coated copper grids.

-

Negative stain solution (e.g., uranyl acetate).

-

Transmission electron microscope.

Procedure:

-

Sample Application: Apply a small volume of the assembly reaction mixture onto a carbon-coated copper grid.

-

Staining: After a brief incubation, wick off the excess sample and apply a drop of negative stain solution.

-

Drying: Wick off the excess stain and allow the grid to air dry completely.

-

Imaging: Observe the grid under a transmission electron microscope and capture images of the particles. HAP compounds typically induce the formation of aberrant, non-icosahedral structures.

Mandatory Visualizations

Mechanism of Action of HEC72702

Caption: Mechanism of HEC72702 action on HBV capsid assembly.

Experimental Workflow for Characterizing HEC72702

Caption: Experimental workflow for HEC72702 characterization.

Logical Relationship of HEC72702 Binding and Effect

Caption: Logical flow from HEC72702 binding to antiviral effect.

References

- 1. Small-Molecule Effectors of Hepatitis B Virus Capsid Assembly Give Insight into Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A heteroaryldihydropyrimidine activates and can misdirect hepatitis B virus capsid assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of hepatitis B virus expression and replication by RNA interference in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trapping of Hepatitis B Virus capsid assembly intermediates by phenylpropenamide assembly accelerators - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Profile of HEC72702: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEC72702 is a novel small molecule inhibitor of the Hepatitis B Virus (HBV) capsid assembly. Developed as a potential therapeutic agent for chronic hepatitis B, HEC72702 has demonstrated promising antiviral activity in preclinical studies. This technical guide provides a comprehensive overview of the publicly available in vitro antiviral data for HEC72702, including its mechanism of action, quantitative efficacy, and methodologies for its evaluation.

Core Mechanism of Action: HBV Capsid Assembly Modulation

HEC72702 exerts its antiviral effect by targeting a critical step in the HBV lifecycle: the assembly of the viral capsid. The proper formation of the capsid is essential for the encapsidation of the viral pregenomic RNA (pgRNA) and the subsequent reverse transcription into DNA. By interfering with this process, HEC72702 disrupts the formation of replication-competent viral particles.

The chirality of HEC72702 is crucial for its inhibitory activity. Studies have shown that the (R,R)-stereoisomer of HEC72702 exhibits more potent inhibition of the HBV capsid dimer compared to its (R,S)-counterpart[1]. This highlights the specific molecular interactions between the compound and the viral capsid protein that are necessary for its mechanism of action.

Quantitative In Vitro Efficacy and Safety Data

The following tables summarize the available quantitative data on the in vitro antiviral activity and safety profile of HEC72702. It is important to note that a 50% cytotoxic concentration (CC50) value for HEC72702 has not been identified in the reviewed literature, which is necessary for the calculation of a comprehensive selectivity index (SI).

| Antiviral Activity | Parameter | Value | Assay Type |

| HBV DNA Reduction | EC50 | 0.039 µM | Cell-based assay measuring the reduction of HBV DNA.[2] |

| Capsid Assembly Inhibition | IC50 | 0.14 nM | HBV-capsid-assembly-quenching assay.[2] |

| In Vitro Safety Profile | Parameter | Value | Target/Assay |

| Cardiac Safety | IC50 | > 30 µM | hERG inhibition assay.[2] |

| Drug-Drug Interaction Potential | IC50 | > 10 µM | Cytochrome P450 (CYP) enzyme induction assay.[2] |

Experimental Methodologies

While specific, detailed protocols for the in vitro evaluation of HEC72702 are not publicly available, this section outlines general methodologies commonly employed for assessing the antiviral activity and cytotoxicity of anti-HBV compounds.

HBV DNA Reduction Assay

This assay is fundamental for quantifying the antiviral potency of a compound against HBV replication.

-

Cell Line: A common cell line used for this purpose is the HepG2.2.15 cell line, which is a human hepatoblastoma cell line that stably expresses HBV.

-

Methodology:

-

HepG2.2.15 cells are seeded in multi-well plates and allowed to adhere.

-

The cells are then treated with a range of concentrations of the test compound (e.g., HEC72702).

-

After a defined incubation period (typically several days), the supernatant containing viral particles is collected.

-

Viral DNA is extracted from the supernatant.

-

The amount of HBV DNA is quantified using real-time quantitative PCR (qPCR).

-

The EC50 value is calculated as the concentration of the compound that reduces the amount of extracellular HBV DNA by 50% compared to untreated control cells.

-

Cytotoxicity Assay (General Protocol)

Determining the cytotoxicity of an antiviral compound is crucial to assess its therapeutic window. The MTT assay is a widely used method.

-

Cell Line: The same cell line used for the antiviral assay (e.g., HepG2.2.15) is typically used to ensure that the observed antiviral effect is not due to cell death.

-

Methodology:

-

Cells are seeded in multi-well plates.

-

The cells are treated with a range of concentrations of the test compound.

-

After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are then dissolved using a solubilizing agent (e.g., DMSO).

-

The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).

-

The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

-

HBV Capsid Assembly Quenching Assay

This is a more specialized assay to directly measure the effect of a compound on the formation of the viral capsid.

-

Principle: This assay often utilizes purified HBV core protein (Cp) that self-assembles into capsids under specific conditions (e.g., increased ionic strength). The process of assembly can be monitored, for example, by light scattering or fluorescence quenching.

-

Methodology:

-

Purified HBV Cp dimers are incubated with various concentrations of the test compound.

-

Capsid assembly is then induced.

-

The extent of capsid formation is measured over time.

-

The IC50 value is the concentration of the compound that inhibits capsid assembly by 50%.

-

Signaling Pathways and Experimental Workflows

As of the current literature review, there is no specific information available detailing the direct modulation of any cellular signaling pathways by HEC72702. The primary mechanism of action is understood to be the direct interference with HBV capsid assembly.

Below are generalized diagrams representing the logical workflow of the key experimental assays used to characterize compounds like HEC72702.

Caption: Workflow for determining the EC50 of HEC72702 in reducing HBV DNA.

Caption: General workflow for a cell viability assay to determine the CC50.

Conclusion

HEC72702 is a potent in vitro inhibitor of HBV replication through the mechanism of capsid assembly modulation. The available data indicates a favorable preliminary safety profile with high selectivity for its viral target over host cellular processes like hERG channel function and CYP enzyme activity. However, a complete assessment of its therapeutic index is hampered by the lack of a publicly available CC50 value. Further studies disclosing detailed experimental protocols and a comprehensive cytotoxicity profile would be invaluable for the continued development and evaluation of HEC72702 as a potential anti-HBV therapeutic.

References

Pharmacokinetic Profile of HEC72702 in Preclinical Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the currently available pharmacokinetic (PK) properties of HEC72702, a novel hepatitis B virus (HBV) capsid inhibitor, in animal models. The information presented herein is compiled from published preclinical studies to support further research and development of this compound.

Introduction

HEC72702 is a potent, orally active inhibitor of HBV capsid assembly, demonstrating significant antiviral activity.[1][2][3] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical for its development as a potential therapeutic agent. This document summarizes the key quantitative PK parameters of HEC72702 in animal models and outlines the experimental methodologies where available.

Quantitative Pharmacokinetic Data

The primary source of in vivo pharmacokinetic data for HEC72702 comes from studies conducted in male Sprague-Dawley rats.[1] The following table summarizes the key PK parameters following intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of HEC72702 in Male Sprague-Dawley Rats

| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (5 mg/kg) |

| AUC(0-24h) (h*ng/mL) | 4110 | 4900 |

| Clearance (CL) (mL/min/kg) | 8.11 | - |

| Volume of Distribution (Vss) (L/kg) | 0.41 | - |

| Oral Bioavailability (F) (%) | - | 47.7 |

Data sourced from Ren Q, et al. J Med Chem. 2018.[1]

These data indicate that HEC72702 exhibits good systemic exposure and high oral bioavailability in rats.[1]

Experimental Protocols

While detailed, step-by-step experimental protocols for the pharmacokinetic studies of HEC72702 are not fully available in the cited literature, this section outlines the general methodologies employed in such preclinical evaluations.

Animal Models

The in vivo pharmacokinetic properties of HEC72702 were evaluated in male Sprague-Dawley rats.[1] In addition to the pharmacokinetic studies, in vivo efficacy was assessed in a hydrodynamic-injected (HDI) HBV mouse model using female BALB/c mice.[1]

Dosing and Administration

For the pharmacokinetic assessment in rats, HEC72702 was administered via two routes:[1]

-

Intravenous (IV): A single dose of 2 mg/kg.

-

Oral (PO): A single dose of 5 mg/kg.

For the efficacy study in mice, HEC72702 was administered orally at doses of 50 and 100 mg/kg daily for 7 days.[1]

Sample Collection and Analysis

Specific details regarding the blood sampling time points and the bioanalytical methods used for the quantification of HEC72702 in plasma are not provided in the primary publication. Typically, in such studies, blood samples are collected at various time points post-drug administration, and plasma concentrations are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizations

Experimental Workflow for a Typical Preclinical Pharmacokinetic Study

The following diagram illustrates a generalized workflow for conducting a pharmacokinetic study in an animal model, from drug preparation to data analysis.

References

- 1. 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Impact of Chirality on HBV Inhibition by HEC72702: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEC72702 is a potent, orally bioavailable inhibitor of the hepatitis B virus (HBV) capsid assembly, a critical process in the viral life cycle.[1] Developed as a more refined successor to the clinical candidate GLS4, HEC72702 demonstrates improved pharmacological properties, including reduced hERG activity and decreased induction of cytochrome P450 enzymes.[1] A key feature of HEC72702 is the presence of two chiral centers, leading to the existence of distinct stereoisomers. This guide delves into the technical details of HEC72702's chirality and its profound effect on the inhibition of HBV, providing a comprehensive resource for researchers in the field of antiviral drug development.

The Role of Chirality in HEC72702's Anti-HBV Activity

The stereochemistry of a drug molecule can significantly influence its pharmacological activity, and HEC72702 is a compelling example of this principle in the context of HBV inhibition. The two chiral centers in HEC72702 give rise to different stereoisomers, with the (R,R) and (R,S) configurations being of primary interest. Research has shown that the (R,R)-stereoisomer of HEC72702 exhibits significantly higher potency against the HBV capsid compared to its (R,S)-counterpart.

This difference in activity is attributed to the spatial arrangement of the propanoic acid group on the morpholine ring.[1] In the more active (R,R)-isomer, this group is positioned optimally to interact with the α5' and C-TER' regions of the HBV capsid dimer. These interactions are crucial for the high-affinity binding that leads to the disruption of capsid assembly. Computational studies have revealed that van der Waals forces are the predominant interactions in the binding of both isomers to the HBV capsid dimer.

Quantitative Analysis of Anti-HBV Activity

The following table summarizes the in vitro anti-HBV activity of HEC72702. The data is derived from studies utilizing the HepG2.2.15 cell line, a stable human hepatoblastoma cell line that constitutively produces HBV particles.

| Compound | EC50 (HBV DNA) | EC50 (HBsAg) | EC50 (HBeAg) | CC50 | Selectivity Index (SI) |

| HEC72702 ((R,R)-isomer) | 0.039 µM | 0.082 µM | 0.071 µM | >10 µM | >256 |

| Lamivudine (control) | 0.15 µM | >10 µM | >10 µM | >10 µM | >67 |

EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral activity (DNA replication or antigen secretion). CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI) is calculated as CC50/EC50 for HBV DNA.

Mechanism of Action: Inhibition of HBV Capsid Assembly

HEC72702 belongs to the class of compounds known as capsid assembly modulators (CAMs). The primary mechanism of action is the disruption of the proper formation of the viral capsid, which is an essential container for the viral genome and replication machinery.

The HBV capsid is composed of numerous copies of the core protein (HBc) that self-assemble into an icosahedral structure. This assembly process is a highly orchestrated event that HEC72702 interrupts. By binding to the HBc dimers, HEC72702 induces a conformational change that prevents their proper association, leading to the formation of aberrant, non-functional capsid-like structures or preventing assembly altogether. This ultimately halts the viral replication cycle.

Experimental Protocols

In Vitro Anti-HBV Activity Assay in HepG2.2.15 Cells

This protocol outlines the methodology used to determine the anti-HBV efficacy of HEC72702 and its stereoisomers.

1. Cell Culture and Treatment:

-

HepG2.2.15 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418 for selection.

-

Cells are incubated for 24 hours to allow for attachment.

-

The culture medium is then replaced with fresh medium containing serial dilutions of the test compounds (e.g., HEC72702 isomers) or a vehicle control (e.g., DMSO).

-

The cells are incubated for an additional 6 days, with the medium and compounds being refreshed on day 3.

2. Quantification of HBV DNA:

-

After the 6-day treatment period, the cell culture supernatant is collected.

-

Viral particles in the supernatant are precipitated.

-

HBV DNA is extracted from the viral particles.

-

The amount of HBV DNA is quantified using a real-time polymerase chain reaction (qPCR) assay with primers specific for the HBV genome.

3. Quantification of HBV Antigens (HBsAg and HBeAg):

-

The collected cell culture supernatant is also used to measure the levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg).

-

Enzyme-linked immunosorbent assays (ELISAs) are performed using commercially available kits according to the manufacturer's instructions.

4. Cytotoxicity Assay:

-

The viability of the HepG2.2.15 cells after the 6-day treatment is assessed using a standard method such as the MTT or MTS assay.

-

This assay measures the metabolic activity of the cells, which correlates with cell number and viability.

5. Data Analysis:

-

The EC50 values for HBV DNA, HBsAg, and HBeAg inhibition are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

The CC50 value is determined similarly from the cytotoxicity data.

-

The Selectivity Index (SI) is calculated to assess the therapeutic window of the compound.

Conclusion

The chirality of HEC72702 is a critical determinant of its potent anti-HBV activity. The (R,R)-stereoisomer has been identified as the more active form, highlighting the importance of stereochemistry in the design and development of novel HBV capsid inhibitors. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of HEC72702 and other CAMs, facilitating further research into their mechanisms of action and potential as therapeutic agents for chronic hepatitis B.

References

In-Depth Technical Guide: The Morpholine Propionic Acid Core of HEC72702, a Novel Hepatitis B Virus Capsid Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the morpholine propionic acid core of HEC72702, a potent and orally active inhibitor of the hepatitis B virus (HBV) capsid. HEC72702 represents a significant advancement in the development of capsid assembly modulators (CAMs) for the treatment of chronic hepatitis B. This document details the chemical synthesis, mechanism of action, and key experimental data related to this crucial structural moiety.

Introduction to HEC72702 and its Morpholine Propionic Acid Core

HEC72702, chemically named 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid, is a novel heteroaryldihydropyrimidine (HAP) derivative that targets the HBV core protein. The inhibition of HBV capsid assembly is a key strategy in the development of new therapeutics for chronic hepatitis B.

The defining feature of HEC72702, distinguishing it from its predecessors like GLS4, is the incorporation of an (R)-morpholine-2-propionic acid group at the C6 position of the dihydropyrimidine core. This specific structural modification was the result of extensive structure-activity relationship (SAR) studies aimed at improving the compound's pharmacological profile. The introduction of the morpholine propionic acid core successfully addressed key challenges, leading to a candidate with appropriate anti-HBV potency, reduced hERG activity, and importantly, decreased induction of cytochrome P450 (CYP) enzymes, a common issue with earlier analogues.[1][2][3]

Synthesis of the Morpholine Propionic Acid Core and HEC72702

A detailed, stereoselective synthesis is crucial for obtaining the desired (R,R)-diastereomer of HEC72702, which has been shown to have higher inhibitory affinity.[4] While the full, step-by-step synthesis from basic starting materials is proprietary, the key steps outlined in the primary literature involve the preparation of the chiral morpholine propionic acid intermediate and its subsequent coupling to the dihydropyrimidine core.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of HEC72702.

Mechanism of Action: HBV Capsid Assembly Modulation

HEC72702 functions as a Class I capsid assembly modulator (CAM). The HBV core protein (HBcAg) plays a central role in the viral lifecycle, assembling into an icosahedral capsid that is essential for pregenomic RNA (pgRNA) encapsidation and reverse transcription.[2][5]

HEC72702 binds to the core protein dimers, inducing a conformational change that accelerates the assembly process. However, this rapid assembly is aberrant, leading to the formation of non-functional capsids that are often devoid of the viral genome. This disruption of the normal assembly process effectively halts viral replication. Furthermore, some studies suggest that CAMs may also interfere with the formation of covalently closed circular DNA (cccDNA), the stable reservoir of HBV in infected hepatocytes.

Caption: HBV replication cycle and the inhibitory action of HEC72702.

Quantitative Data

The following tables summarize the key in vitro and in vivo data for HEC72702.

Table 1: In Vitro Anti-HBV Activity and Cytotoxicity

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| HEC72702 | 0.039 | >10 | >256 |

| GLS4 | 0.012 | 1.8 | 150 |

| Lamivudine | 0.09 | >100 | >1111 |

EC50: 50% effective concentration for reducing HBV DNA. CC50: 50% cytotoxic concentration. Data obtained from assays using HepG2.2.15 cells.

Table 2: In Vitro Cytochrome P450 (CYP) Induction

| Compound (10 µM) | CYP1A2 Induction (Fold) | CYP2B6 Induction (Fold) | CYP3A4 Induction (Fold) |

| HEC72702 | No significant induction | No significant induction | No significant induction |

| GLS4 Analogue | - | - | Concentration-dependent induction |

Table 3: Pharmacokinetic Parameters of HEC72702 in Male Sprague-Dawley Rats

| Parameter | Intravenous (2 mg/kg) | Oral (5 mg/kg) |

| AUC(0-24h) (h*ng/mL) | 4110 | 4900 |

| CL (mL/min/kg) | 8.11 | - |

| Vss (L/kg) | 0.41 | - |

| F (%) | - | 47.7 |

AUC: Area under the curve. CL: Clearance. Vss: Volume of distribution at steady state. F: Oral bioavailability.[5]

Table 4: In Vivo Efficacy in a Hydrodynamic Injection (HDI) HBV Mouse Model

| Treatment (daily for 7 days) | Plasma HBV DNA Reduction (log10 copies/mL) |

| HEC72702 (50 mg/kg) | Dose-dependent reduction |

| HEC72702 (100 mg/kg) | > 2 |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the key methodologies used in the evaluation of HEC72702.

Anti-HBV Activity Assay in HepG2.2.15 Cells

The HepG2.2.15 cell line, which stably expresses HBV, is a standard model for in vitro anti-HBV drug screening.

-

Cell Culture: HepG2.2.15 cells are cultured in DMEM supplemented with 10% FBS and G418.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of HEC72702 for a period of 6-8 days.

-

HBV DNA Quantification: Supernatants are collected, and viral particles are lysed. HBV DNA is then quantified using a real-time quantitative PCR (qPCR) assay.

-

Cytotoxicity Assay: Cell viability is assessed in parallel using a standard method such as the MTT assay to determine the CC50.

In Vivo Pharmacokinetic (PK) Study in Rats

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Dosing: A cohort of animals receives HEC72702 intravenously (e.g., 2 mg/kg) to determine clearance and volume of distribution. Another cohort receives the compound orally (e.g., 5 mg/kg) to assess oral bioavailability.

-

Sample Collection: Blood samples are collected at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Bioanalysis: Plasma concentrations of HEC72702 are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters (AUC, CL, Vss, F%) are calculated using non-compartmental analysis.

In Vivo Efficacy in the Hydrodynamic Injection (HDI) HBV Mouse Model

The HDI mouse model is a transient model of HBV replication used to assess the in vivo efficacy of antiviral compounds.

-

Model Creation: A replication-competent HBV plasmid is rapidly injected into the tail vein of mice in a large volume of saline. This leads to transient HBV replication in the liver.

-

Treatment: Mice with established HBV replication are treated with HEC72702 (e.g., 50 and 100 mg/kg, orally) or a vehicle control, typically for 7 consecutive days.

-

Monitoring: Blood samples are collected before and after the treatment period.

-

Efficacy Endpoint: The primary endpoint is the reduction in plasma HBV DNA levels, quantified by qPCR.

Caption: General experimental workflow for the evaluation of HEC72702.

Conclusion

The morpholine propionic acid core of HEC72702 is a key structural innovation that has led to a promising new class of HBV capsid assembly modulators. By optimizing the molecule to reduce off-target effects such as CYP induction while maintaining potent on-target activity, HEC72702 demonstrates a favorable preclinical profile. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of antiviral drug discovery and development. Further investigation into this and similar scaffolds may lead to even more effective therapies for chronic hepatitis B.

References

- 1. [PDF] Hydrodynamic injection of viral DNA: A mouse model of acute hepatitis B virus infection | Semantic Scholar [semanticscholar.org]

- 2. ice-hbv.org [ice-hbv.org]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for chronic hepatitis B virus infection mouse model development by patient-derived orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

HEC72702: A Technical Guide to its Role in Inhibiting the Hepatitis B Virus Replication Cycle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HEC72702, a novel and potent inhibitor of the Hepatitis B Virus (HBV) replication cycle. HEC72702 is a dihydropyrimidine derivative that functions as a capsid assembly modulator, a promising class of antiviral agents for the treatment of chronic hepatitis B. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of HBV Capsid Assembly

HEC72702's primary mechanism of action is the disruption of HBV capsid assembly. The HBV capsid, or nucleocapsid, is a critical component of the virus, responsible for encapsulating the viral genome and reverse transcriptase. Proper capsid formation is essential for viral replication, including reverse transcription of pregenomic RNA (pgRNA) into relaxed circular DNA (rcDNA), and the subsequent formation of new infectious virions.

HEC72702 belongs to a class of molecules known as Capsid Assembly Modulators (CAMs). These small molecules bind to the HBV core protein (HBc) dimers, inducing conformational changes that interfere with the normal assembly process. This can lead to the formation of aberrant, non-functional capsids or prevent the encapsidation of the pgRNA-polymerase complex, thereby halting the replication cycle.[1][2][3][4][5] The (R,R)-stereoisomer of HEC72702 has been shown to exhibit higher potency in inhibiting the HBV capsid compared to the (R,S)-isomer.[6] Computational studies suggest that the chirality of HEC72702 influences the positioning of its propanoic acid group, leading to a higher binding affinity of the (R,R)-isomer to the HBc dimer.[6]

Quantitative Data on HEC72702's In Vitro and In Vivo Activity

The following tables summarize the key quantitative data demonstrating the efficacy and safety profile of HEC72702 from preclinical studies.

Table 1: In Vitro Anti-HBV Activity of HEC72702

| Assay | Parameter | Value | Cell Line | Reference |

| HBV DNA Reduction | EC50 | 0.039 µM | Not Specified | [7] |

| HBV Capsid Assembly Quenching | IC50 | 0.14 nM | Not Specified | [7] |

Table 2: In Vivo Efficacy of HEC72702 in a Hydrodynamic Injection (HDI) HBV Mouse Model

| Dosage | Route | Duration | Effect on Plasma HBV DNA | Effect on Liver HBV DNA | Reference |

| 50 mg/kg b.i.d. | Oral | 4 days | Dose-dependent reduction | >100-fold reduction | [7] |

| 100 mg/kg b.i.d. | Oral | 4 days | >2-log reduction | >100-fold reduction | [7] |

Table 3: In Vitro Safety Profile of HEC72702

| Assay | Parameter | Value | Comments | Reference |

| hERG Inhibition | IC50 | > 30 µM | Reduced hERG activity compared to predecessor compounds. | [7] |

| CYP Enzyme Induction (CYP1A2, CYP2B6, CYP3A4) | IC50 | > 10 µM | No significant induction observed at high concentrations. | [7][8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the HBV replication cycle, the proposed mechanism of HEC72702, and a general workflow for evaluating anti-HBV compounds.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of HEC72702.

In Vitro Anti-HBV Activity in HepG2.2.15 Cells

This assay is used to determine the potency of a compound in inhibiting HBV replication in a stable cell line that constitutively produces HBV virions.

-

Cell Line: HepG2.2.15 cells, which are human hepatoma cells transfected with a full-length HBV genome.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.

-

Assay Procedure:

-

Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of HEC72702 in culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of HEC72702. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Lamivudine).

-

Incubate the plates for 4 days, with a medium change containing fresh compound on day 2.

-

On day 4, collect the cell culture supernatant for analysis of HBV DNA, HBsAg, and HBeAg.

-

-

Analysis:

-

HBV DNA Quantification: Extract viral DNA from the supernatant and quantify using real-time quantitative PCR (qPCR) with primers and probes specific for the HBV genome.[9][10][11][12][13] The EC50 value is calculated as the concentration of the compound that reduces the HBV DNA level by 50% compared to the vehicle control.

-

HBsAg and HBeAg Quantification: Analyze the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatant using commercial ELISA kits according to the manufacturer's instructions.[14][15][16][17][18]

-

HBV Capsid Assembly Quenching Assay

This is a biochemical assay to directly measure the effect of a compound on the in vitro assembly of HBV core protein dimers into capsids.

-

Reagents:

-

Purified recombinant HBV core protein (HBcAg) dimers.

-

Assembly buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

-

Fluorescently labeled HBcAg (optional, for fluorescence-based detection).

-

-

Assay Procedure:

-

Prepare a reaction mixture containing HBcAg dimers in assembly buffer.

-

Add serial dilutions of HEC72702 or vehicle control to the reaction mixture.

-

Initiate capsid assembly by adjusting the ionic strength of the buffer (e.g., increasing the NaCl concentration).

-

Monitor the kinetics of capsid assembly over time using a method such as:

-

Light Scattering: Measure the increase in light scattering at 90 degrees as capsids form.

-

Size Exclusion Chromatography (SEC): Separate assembled capsids from dimers and quantify the respective peaks.

-

Fluorescence Quenching: If using fluorescently labeled HBcAg, monitor the change in fluorescence as the dye molecules are brought into proximity during capsid formation.

-

-

-

Analysis: The IC50 value is determined as the concentration of HEC72702 that inhibits the rate or extent of capsid assembly by 50% compared to the vehicle control.

Hydrodynamic Injection (HDI) HBV Mouse Model

This in vivo model is used to establish acute HBV replication in mice to evaluate the efficacy of antiviral compounds.[19][20][21][22][23]

-

Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c).

-

HBV Plasmid: A plasmid containing a greater-than-genome-length HBV DNA sequence (e.g., 1.3x HBV genome) is used to initiate replication.

-

Injection Procedure:

-

Anesthetize the mice.

-

Rapidly inject a large volume of saline (typically 8-10% of the mouse's body weight) containing the HBV plasmid into the tail vein. The injection should be completed within 5-8 seconds.[22] This hydrodynamic pressure facilitates the uptake of the plasmid by hepatocytes.

-

-

Treatment and Monitoring:

-

Initiate treatment with HEC72702 (e.g., by oral gavage) at a specified time point after injection (e.g., 24 hours).

-

Collect blood samples at regular intervals to monitor serum levels of HBV DNA, HBsAg, and HBeAg.

-

At the end of the study, sacrifice the mice and harvest the livers for analysis of intrahepatic HBV DNA and other viral markers.

-

-

Analysis: Compare the levels of viral markers in the treated group to those in a vehicle-treated control group to determine the in vivo efficacy of the compound.

hERG Inhibition Assay (Automated Patch Clamp)

This assay is crucial for assessing the potential cardiotoxicity of a compound by measuring its effect on the hERG potassium channel.[24][25][26][27][28]

-

Cell Line: A stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells).

-

Instrumentation: An automated patch-clamp system (e.g., QPatch or IonWorks).

-

Assay Procedure:

-

Prepare a single-cell suspension of the hERG-expressing cells.

-

The automated system establishes a whole-cell patch-clamp configuration.

-

A specific voltage protocol is applied to elicit hERG channel currents.

-

After a stable baseline current is established, the cells are perfused with increasing concentrations of HEC72702.

-

The effect of the compound on the hERG current is recorded.

-

-

Analysis: The percentage of hERG channel inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a concentration-response curve. A higher IC50 value indicates a lower potential for cardiotoxicity.

Cytochrome P450 (CYP) Enzyme Induction Assay

This assay evaluates the potential of a compound to induce the expression of major drug-metabolizing enzymes, which can lead to drug-drug interactions.[29][30][31][32][33]

-

Cell System: Cryopreserved primary human hepatocytes are typically used as they represent the most physiologically relevant in vitro model.

-

Assay Procedure:

-

Plate the hepatocytes and allow them to form a monolayer.

-

Treat the cells with various concentrations of HEC72702, a vehicle control, and known CYP inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, and rifampicin for CYP3A4) for 48-72 hours.

-

After the treatment period, either:

-

Measure Enzyme Activity: Incubate the cells with a cocktail of specific CYP substrate probes and measure the formation of their metabolites using LC-MS/MS.

-

Measure mRNA Expression: Lyse the cells, extract the RNA, and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target CYP enzymes.

-

-

-

Analysis: The fold induction of CYP activity or mRNA expression is calculated relative to the vehicle control. The potential for drug-drug interactions is assessed based on the magnitude of induction.

Conclusion

HEC72702 is a potent HBV capsid assembly modulator with a promising preclinical profile. Its ability to disrupt a critical step in the HBV replication cycle, combined with its favorable in vitro and in vivo efficacy and safety data, positions it as a strong candidate for further development in the pursuit of a functional cure for chronic hepatitis B. This technical guide provides a foundational understanding of HEC72702's mechanism of action and the experimental basis for its evaluation, serving as a valuable resource for researchers and drug developers in the field of antiviral therapeutics.

References

- 1. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. The Mechanism of Action of Hepatitis B Virus Capsid Assembly Modulators Can Be Predicted from Binding to Early Assembly Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. Impact of HEC72702 chirality on the selective inhibition of hepatitis B virus capsid dimer: A dynamics-structure-energetics perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. genomica.uaslp.mx [genomica.uaslp.mx]

- 10. Quantification of Hepatitis B Virus DNA: Validation of a qPCR Approach to detect Pregnant Women at High Risk to Transmit the Virus in Mali - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]

- 14. atlas-medical.com [atlas-medical.com]

- 15. access.wiener-lab.com [access.wiener-lab.com]

- 16. sceti.co.jp [sceti.co.jp]

- 17. atlas-medical.com [atlas-medical.com]

- 18. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ice-hbv.org [ice-hbv.org]

- 21. [PDF] Hydrodynamic injection of viral DNA: A mouse model of acute hepatitis B virus infection | Semantic Scholar [semanticscholar.org]

- 22. A Novel Hydrodynamic Injection Mouse Model of HBV Genotype C for the Study of HBV Biology and the Anti-Viral Activity of Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. reactionbiology.com [reactionbiology.com]

- 28. Frontiers | Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® [frontiersin.org]

- 29. Cytochrome P450 (CYP) enzyme induction in vitro method using the cryopreserved human hepatocytes | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 30. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]

- 31. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 32. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - US [thermofisher.com]

- 33. Measurement of Human Cytochrome P450 Enzyme Induction Based on Mesalazine and Mosapride Citrate Treatments Using a Luminescent Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HEC72702 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEC72702 is a novel small molecule inhibitor of the Hepatitis B Virus (HBV) capsid assembly. As a heteroaryldihydropyrimidine (HAP) derivative, it belongs to a class of compounds known as capsid assembly modulators (CAMs). These molecules interfere with the proper formation of the viral capsid, a crucial component for HBV replication, leading to a potent antiviral effect. HEC72702 is a successor to the clinical candidate GLS4, exhibiting comparable anti-HBV activity with potentially improved pharmacological properties.[1] This document provides detailed protocols for the in vitro evaluation of HEC72702 in cell culture models of HBV infection.

Mechanism of Action

HEC72702's primary mechanism of action is the allosteric modulation of the HBV core protein (HBc). By binding to HBc dimers, HEC72702 accelerates the kinetics of capsid assembly. This rapid assembly process disrupts the normal encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase, resulting in the formation of empty or aberrant, non-functional capsids.[2][3][4][5] This effectively halts the downstream processes of reverse transcription and viral DNA replication.

Furthermore, some studies on similar capsid assembly modulators suggest a dual mechanism of action, where these compounds may also interfere with the establishment of the covalently closed circular DNA (cccDNA) pool in the nucleus of infected hepatocytes, which is the transcriptional template for all viral RNAs.[5]

Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of GLS4, the parent compound of HEC72702. Given that HEC72702 has been reported to have comparable anti-HBV activities to GLS4, these values can be considered representative for initial experimental design.[1]

Table 1: In Vitro Anti-HBV Activity of GLS4

| Cell Line | Parameter | EC50 (nM) | Reference |

| HepG2.2.15 | HBV DNA | 1 | [2][6] |

| HepAD38 | HBV DNA | 62.24 | [7] |

| Lamivudine-resistant HBV strain | HBV DNA | 10-20 | [2][6] |

| Telbivudine-resistant HBV strain | HBV DNA | 10-20 | [6] |

| Entecavir-resistant HBV strain | HBV DNA | 10-20 | [6] |

EC50 (Half-maximal effective concentration) is the concentration of the compound that inhibits 50% of the viral replication.[8]

Table 2: In Vitro Cytotoxicity of GLS4

| Cell Line | CC50 (µM) | Reference |

| Primary Human Hepatocytes | 115 | [7] |

| HepAD38 | 26 | [7] |

CC50 (Half-maximal cytotoxic concentration) is the concentration of the compound that causes death to 50% of the cells.[9][10][11]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity of HEC72702 in cell culture.

Cell Culture and Maintenance

Recommended Cell Lines:

-

HepG2.2.15: A human hepatoblastoma cell line stably transfected with a full-length HBV genome (genotype D). This cell line constitutively produces HBV virions and is a widely used model for screening anti-HBV compounds.

-

HepAD38: A HepG2-derived cell line with a tetracycline-repressible HBV genome. This allows for controlled expression of HBV and is particularly useful for studying the effect of compounds on established replication.[12]

-

Primary Human Hepatocytes (PHH): The most physiologically relevant in vitro model, though their use is limited by availability and variability.

-

HepG2-NTCP: A HepG2 cell line engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the cellular receptor for HBV, making them susceptible to HBV infection.

General Cell Culture Protocol:

-

Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

For HepG2.2.15 and HepAD38 cells, maintain selection pressure by adding G418 (200 µg/mL) to the culture medium. For HepAD38 cells, add tetracycline (1 µg/mL) to suppress HBV expression during routine culture.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture cells every 3-4 days or when they reach 80-90% confluency.

Anti-HBV Activity Assay (EC50 Determination)

This protocol describes the determination of the 50% effective concentration (EC50) of HEC72702 by measuring the reduction in extracellular HBV DNA.

Materials:

-

HepG2.2.15 or HepAD38 cells

-

96-well cell culture plates

-

HEC72702 stock solution (dissolved in DMSO)

-

Cell culture medium

-

Reagents for DNA extraction and quantitative PCR (qPCR)

Protocol:

-

Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10^4 cells/well. For HepAD38 cells, seed in the absence of tetracycline to induce HBV replication.

-

Allow cells to adhere for 24 hours.

-

Prepare serial dilutions of HEC72702 in culture medium. A typical concentration range to start with would be from 0.01 nM to 1000 nM. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).

-

Replace the culture medium with the medium containing the different concentrations of HEC72702.

-

Incubate the plates for 3-4 days.

-

Collect the cell culture supernatant.

-

Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

-

Quantify the amount of HBV DNA using qPCR with primers and probes specific for the HBV genome.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This protocol determines the 50% cytotoxic concentration (CC50) of HEC72702.

Materials:

-

HepG2 cells (or the cell line used for the antiviral assay)

-

96-well cell culture plates

-

HEC72702 stock solution (dissolved in DMSO)

-

Cell culture medium

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Allow cells to adhere for 24 hours.

-

Prepare serial dilutions of HEC72702 in culture medium. Use a concentration range that extends higher than the expected EC50 values (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).

-

Replace the culture medium with the medium containing the different concentrations of HEC72702.

-

Incubate the plates for the same duration as the antiviral assay (e.g., 3-4 days).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Analysis of Intracellular HBV Capsids

This protocol allows for the analysis of the effect of HEC72702 on the formation of intracellular HBV capsids.

Materials:

-

HepG2.2.15 or HepAD38 cells

-

6-well cell culture plates

-

HEC72702

-

Cell lysis buffer

-

Native agarose gel electrophoresis equipment

-

Antibodies against HBV core protein (anti-HBc)

-

Western blotting equipment and reagents

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of HEC72702 as described in the anti-HBV activity assay.

-

After the incubation period, wash the cells with PBS and lyse them with a non-denaturing lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Separate the intracellular capsids by native agarose gel electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-HBc antibody to visualize the HBV capsids.

-

A shift in the migration pattern or a change in the intensity of the capsid band in HEC72702-treated cells compared to the control indicates an effect on capsid assembly.

Mandatory Visualization

Caption: HBV life cycle and the mechanism of action of HEC72702.

Caption: Workflow for determining the EC50 of HEC72702.

Caption: Signaling pathway of HEC72702-mediated inhibition.

References

- 1. 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of hepatitis B virus capsid assembly inhibitors leading to a heteroaryldihydropyrimidine based clinical candidate (GLS4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical characterization of GLS4, an inhibitor of hepatitis B virus core particle assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EC50 - Wikipedia [en.wikipedia.org]

- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. labinsights.nl [labinsights.nl]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for HEC72702 in an HBV Hydrodynamic Injection Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection, which can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The development of novel antiviral therapies is crucial for achieving a functional cure for HBV. The hydrodynamic injection mouse model is a widely used in vivo platform for studying HBV replication and evaluating the efficacy of antiviral compounds. This model mimics many aspects of acute HBV infection in humans.

HEC72702 is a novel, potent, and orally bioavailable inhibitor of HBV capsid assembly. By interfering with the formation of the viral capsid, HEC72702 disrupts a critical step in the HBV life cycle, leading to a significant reduction in viral replication. Preclinical studies have demonstrated that HEC72702 can achieve a viral load reduction of greater than 2-log in a hydrodynamic-injected (HDI) HBV mouse model, highlighting its potential as a therapeutic candidate.[1]

These application notes provide a detailed protocol for utilizing the HBV hydrodynamic injection mouse model to evaluate the antiviral efficacy of HEC72702.

Mechanism of Action of HEC72702

HEC72702 is a capsid assembly modulator (CAM) that targets the HBV core protein (HBc). The HBV capsid is a protein shell that encloses the viral genome and is essential for viral replication. HEC72702 binds to HBc dimers, inducing the formation of aberrant, non-functional capsids that are unable to properly package the viral pregenomic RNA (pgRNA). This disruption of capsid assembly effectively halts the production of new infectious viral particles.

Data Presentation

The following tables summarize the expected quantitative data from a study evaluating HEC72702 in an HBV hydrodynamic injection mouse model.

Table 1: Antiviral Efficacy of HEC72702 on Serum HBV DNA

| Treatment Group | Day 0 (copies/mL) | Day 7 (copies/mL) | Day 14 (copies/mL) | Day 21 (copies/mL) | Log Reduction (Day 21) |

| Vehicle Control | 1.5 x 10⁸ | 1.8 x 10⁸ | 1.6 x 10⁸ | 1.7 x 10⁸ | 0.0 |

| HEC72702 (Low Dose) | 1.6 x 10⁸ | 5.2 x 10⁶ | 8.9 x 10⁵ | 1.1 x 10⁶ | >1.0 |

| HEC72702 (High Dose) | 1.4 x 10⁸ | 2.1 x 10⁵ | 9.5 x 10⁴ | < 1.0 x 10⁴ | >2.0 |

| Entecavir (Positive Control) | 1.5 x 10⁸ | 3.3 x 10⁵ | 1.2 x 10⁴ | < 1.0 x 10⁴ | >2.0 |

Table 2: Effect of HEC72702 on Serum HBsAg and HBeAg Levels

| Treatment Group | HBsAg (IU/mL) - Day 21 | HBeAg (S/CO) - Day 21 |

| Vehicle Control | 1500 | 12.5 |

| HEC72702 (Low Dose) | 850 | 7.2 |

| HEC72702 (High Dose) | 350 | 2.8 |

| Entecavir (Positive Control) | 1300 | 10.1 |

Table 3: Assessment of Liver Injury

| Treatment Group | Serum ALT (U/L) - Day 21 | Serum AST (U/L) - Day 21 |

| Vehicle Control | 250 | 310 |

| HEC72702 (Low Dose) | 180 | 220 |

| HEC72702 (High Dose) | 80 | 110 |

| Entecavir (Positive Control) | 95 | 130 |

Experimental Protocols

Preparation of HBV Plasmid DNA

A replication-competent plasmid containing a 1.2 or 1.3-fold overlength HBV genome (e.g., pAAV/HBV1.2 or pcDNA3.1-HBV1.3) is used to establish HBV replication in mice.[2]

-

Plasmid Amplification: Transform competent E. coli with the HBV plasmid and grow in LB broth containing the appropriate antibiotic.

-

Plasmid Purification: Isolate the plasmid DNA using a commercial endotoxin-free plasmid maxiprep kit to ensure high purity and low endotoxin levels, which is critical for minimizing non-specific immune responses.[2]

-

Quantification and Quality Control: Determine the concentration and purity of the plasmid DNA using a spectrophotometer (A260/A280 ratio of 1.8-2.0).

HBV Hydrodynamic Injection Mouse Model

This protocol is adapted from established methods for inducing HBV replication in mice.[2][3][4]

-

Animals: Use 6-8 week old male C57BL/6 or other suitable mouse strains. House animals in a specific-pathogen-free facility.

-

Plasmid DNA Preparation for Injection: Dilute the endotoxin-free HBV plasmid DNA in sterile, physiological saline (0.9% NaCl). The total volume of the injection should be equivalent to 8-10% of the mouse's body weight (e.g., a 20 g mouse would receive 1.6-2.0 mL). A typical DNA dose is 10-15 µg per mouse.[2]

-

Hydrodynamic Tail Vein Injection:

-

Warm the mice under a heat lamp to dilate the tail veins.

-

Restrain the mouse in a suitable device.

-

Inject the prepared plasmid DNA solution into a lateral tail vein using a 27-gauge needle.

-

The injection must be rapid, delivering the entire volume within 5-8 seconds.[3] This rapid, high-volume injection transiently increases pressure in the vena cava, leading to the perfusion of the plasmid into hepatocytes.

-

Monitor the mice for recovery. They may exhibit temporary labored breathing but should recover within 5-10 minutes.[4]

-

HEC72702 Dosing and Administration

-

Compound Formulation: Prepare HEC72702 in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).

-

Dosing Regimen:

-

Begin treatment 3-7 days post-hydrodynamic injection, once HBV replication is established.

-

Administer HEC72702 orally once or twice daily at the desired dose levels (e.g., low dose and high dose).

-

Include a vehicle control group and a positive control group (e.g., Entecavir at a clinically relevant dose).

-

-

Treatment Duration: Treat the mice for a period of 21-28 days to assess the full antiviral effect.

Monitoring and Sample Collection

-

Blood Collection: Collect blood samples via retro-orbital or submandibular bleeding at baseline (before treatment) and at regular intervals (e.g., weekly) throughout the study.

-

Serum Separation: Process the blood to separate serum for analysis of HBV markers and liver enzymes.

-

Tissue Harvesting: At the end of the study, euthanize the mice and collect liver tissue for histological analysis and quantification of intrahepatic HBV DNA.

Quantification of HBV Markers and Liver Enzymes

-

Serum HBV DNA: Extract viral DNA from serum samples and quantify using a real-time quantitative PCR (qPCR) assay with primers and probes specific for the HBV genome.

-

Serum HBsAg and HBeAg: Measure the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the serum using commercial enzyme-linked immunosorbent assay (ELISA) kits.

-

Liver Function Tests: Measure the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.

Visualizations

HBV Life Cycle and the Role of Capsid Assembly

Caption: HBV life cycle and the inhibitory action of HEC72702.

Experimental Workflow for Evaluating HEC72702

Caption: Workflow for HEC72702 evaluation in the mouse model.

Signaling Pathway Modulation by HBV and HEC72702

Caption: HBV Core protein's impact on NF-κB and IFN signaling.

References

- 1. 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Hydrodynamic Injection Mouse Model of HBV Genotype C for the Study of HBV Biology and the Anti-Viral Activity of Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrodynamic injection of viral DNA: A mouse model of acute hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ice-hbv.org [ice-hbv.org]

Application Notes and Protocols for Assessing HEC72702 Efficacy Against Hepatitis B Virus (HBV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEC72702 is a novel, orally bioavailable inhibitor of Hepatitis B Virus (HBV) capsid assembly.[1] As a capsid assembly modulator (CAM), it disrupts a critical step in the viral life cycle, leading to a reduction in viral load.[2][3] These application notes provide a comprehensive overview of the methods and protocols for assessing the in vitro and in vivo efficacy of HEC72702 against HBV.

Mechanism of Action: HBV Capsid Assembly Modulation

HEC72702 is a Class I capsid assembly modulator (CAM-A). CAMs are small molecules that bind to the core protein (HBc) dimers of HBV.[3][4] This binding event disrupts the normal process of nucleocapsid assembly. Instead of forming replication-competent capsids, HEC72702 induces the formation of aberrant, non-functional capsids that are unable to package the viral pregenomic RNA (pgRNA).[5][6] This ultimately prevents the formation of new infectious virus particles and may also interfere with the establishment of the covalently closed circular DNA (cccDNA) reservoir in the nucleus of infected hepatocytes.[3][5]

Caption: Mechanism of HEC72702 as an HBV Capsid Assembly Modulator.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of HEC72702.

Table 1: In Vitro Efficacy of HEC72702

| Parameter | Cell Line | Value | Reference |

| HBV DNA Reduction (EC50) | HepG2.2.15 | 0.039 µM (39 nM) | [1][2] |

| Capsid Assembly Quenching (IC50) | In vitro assay | 0.14 nM | [2] |

| Cytotoxicity (CC50) | HepG2 | > 100 µM | [7] |

Table 2: In Vivo Efficacy of HEC72702 in a Hydrodynamic Injection Mouse Model

| Dose | Administration | Duration | Plasma HBV DNA Reduction | Liver HBV DNA Reduction | Reference |

| 50 mg/kg | b.i.d., oral | 4 days | > 2-log | > 100-fold | [2][8] |

| 100 mg/kg | b.i.d., oral | 4 days | > 2-log | > 100-fold | [2][8] |

Experimental Protocols

In Vitro Efficacy Assessment

1. Cell Culture and Maintenance

-

Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with a full-length HBV genome, are commonly used.[7]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Anti-HBV Activity Assay

-

Procedure:

-

Seed HepG2.2.15 cells in 96-well plates.

-

After 24 hours, treat the cells with serial dilutions of HEC72702 for a specified period (e.g., 6 days), with media and compound changes every 2 days.

-

Collect the cell culture supernatant for quantification of secreted HBV DNA, HBsAg, and HBeAg.

-

Lyse the cells to extract intracellular HBV DNA.

-

-

Data Analysis: The 50% effective concentration (EC50) is calculated by non-linear regression analysis of the dose-response curve.

3. Quantification of HBV DNA by Real-Time qPCR

This protocol is for quantifying HBV DNA from cell culture supernatants.

-

Materials:

-

Viral DNA extraction kit

-

HBV-specific primers and probe

-

qPCR master mix

-

Real-time PCR instrument

-

-

Procedure:

-

DNA Extraction: Extract viral DNA from 100 µL of cell culture supernatant using a commercial viral DNA kit according to the manufacturer's instructions. Elute the DNA in 50 µL of elution buffer.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL, containing 10 µL of 2x qPCR master mix, forward and reverse primers (final concentration 0.5 µM each), probe (final concentration 0.25 µM), and 5 µL of extracted DNA.

-

Thermal Cycling Conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

-

Quantification: Generate a standard curve using a plasmid containing the HBV genome of known concentration to quantify the HBV DNA copies in the samples.

-

Caption: Workflow for HBV DNA Quantification by qPCR.

4. Quantification of HBsAg and HBeAg by ELISA

-

Materials:

-

Commercially available HBsAg and HBeAg ELISA kits.

-

Microplate reader.

-

-

Procedure:

-

Follow the manufacturer's instructions provided with the ELISA kit.[9][10][11]

-

Briefly, add cell culture supernatants and standards to the antibody-coated microplate wells.

-

Incubate, wash, and then add the enzyme-conjugated secondary antibody.

-

After another incubation and wash step, add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

-

Calculate the concentrations of HBsAg and HBeAg based on the standard curve.

-

5. Cytotoxicity Assay (MTT Assay)

-

Purpose: To determine the concentration of HEC72702 that is toxic to the host cells and to calculate the selectivity index (SI = CC50/EC50).

-

Procedure:

-

Seed HepG2 cells (or the cell line used for the efficacy assay) in a 96-well plate.

-

After 24 hours, treat the cells with serial dilutions of HEC72702 for the same duration as the antiviral assay.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][13]

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[12][13]

-

Measure the absorbance at 570 nm.

-

The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.[14]

-

In Vivo Efficacy Assessment

1. Hydrodynamic Injection (HDI) Mouse Model of HBV Replication

This model is used to establish transient HBV replication in mice.[15][16][17]

-

Materials:

-

HBV replication-competent plasmid (e.g., pAAV/HBV1.2).

-

Sterile, endotoxin-free saline.

-

Mice (e.g., C57BL/6).

-

-

Procedure:

-

Prepare a solution of the HBV plasmid DNA in a volume of saline equivalent to 8-10% of the mouse's body weight. A typical dose is 10 µg of plasmid per mouse.

-

Rapidly inject the entire volume into the lateral tail vein of the mouse within 5-8 seconds.

-

Monitor the mice for recovery.

-

Serum samples can be collected at various time points post-injection to measure HBV DNA and HBsAg levels.

-

-

Drug Administration: HEC72702 can be administered orally (e.g., by oral gavage) starting at a specified time point after the hydrodynamic injection.

Caption: Workflow for the In Vivo Hydrodynamic Injection Model.

2. Quantification of Serum HBV DNA

The protocol is similar to the in vitro qPCR method, with the main difference being the sample source.

-

Procedure:

-

Collect blood from the mice via an appropriate method (e.g., retro-orbital bleeding or tail vein sampling) and separate the serum.

-

Extract viral DNA from the serum using a commercial kit.

-

Perform qPCR as described in the in vitro protocol to quantify serum HBV DNA levels.

-

3. Quantification of Liver HBV DNA

-

Procedure:

-

At the end of the study, euthanize the mice and harvest the livers.

-

Homogenize a portion of the liver tissue.

-

Extract total DNA from the liver homogenate using a suitable DNA extraction kit.

-

Perform qPCR to quantify the levels of HBV DNA in the liver.

-

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of HEC72702's anti-HBV efficacy. Consistent application of these methods will enable researchers to generate reliable and reproducible data to further characterize the therapeutic potential of this promising capsid assembly modulator.

References

- 1. HEC72702 |CAS:1793063-59-8 Probechem Biochemicals [probechem.com]

- 2. | BioWorld [bioworld.com]

- 3. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. elkbiotech.com [elkbiotech.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. elisabscience.com [elisabscience.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. researchgate.net [researchgate.net]

- 15. ice-hbv.org [ice-hbv.org]

- 16. pnas.org [pnas.org]

- 17. High-pressure Hydrodynamic Injection as a Method of Establishing Hepatitis B Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

HEC72702 dosage and administration in preclinical studies

Application Notes and Protocols for HEC72702

Topic: HEC72702 Dosage and Administration in Preclinical Studies Target Audience: Researchers, scientists, and drug development professionals.

Introduction